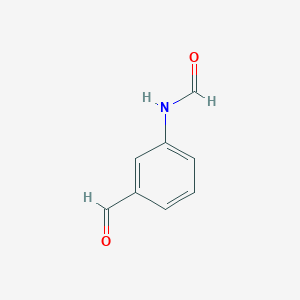

N-(3-Formylphenyl)formamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-(3-formylphenyl)formamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO2/c10-5-7-2-1-3-8(4-7)9-6-11/h1-6H,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJXQNKVYBUDTOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NC=O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

In Depth Chemical Reactivity and Mechanistic Investigations of N 3 Formylphenyl Formamide

Reactivity Profiling of the Formyl Group

The aldehyde or formyl group (-CHO) is characterized by an electrophilic carbonyl carbon, making it a prime target for nucleophilic attack. Its position on the aromatic ring influences its reactivity, which is pivotal for constructing a variety of molecular architectures.

Nucleophilic Addition and Condensation Reactions

The electrophilic nature of the formyl group's carbon atom readily permits nucleophilic addition reactions. nih.gov This is a fundamental reaction type where a nucleophile adds to the carbonyl group, breaking the pi-bond and forming a tetrahedral intermediate. nih.gov These reactions are often the first step in more complex transformations.

For instance, the formyl group can undergo condensation reactions with amines to form Schiff bases (imines). Aromatic aldehydes, analogous to N-(3-Formylphenyl)formamide, react with primary amines to yield these products. Similarly, condensation with N-tosylated polyamines is a known method for creating macrocyclic structures. arabjchem.org Another significant reaction is the Leuckart reaction, which converts aldehydes into amines using formamide (B127407) or ammonium (B1175870) formate (B1220265) as the nitrogen source and reducing agent at high temperatures. wikipedia.org This reductive amination process proceeds through the formation of an N-formyl derivative intermediate. wikipedia.org

Aldol-type condensation reactions are also characteristic of aldehydes. A study on N-(4-formylphenyl)acetamide demonstrated its participation in an Aldol condensation with various heterocyclic rings to produce arylidene scaffolds, a reaction catalyzed by piperidine (B6355638) in refluxing ethanol. wikipedia.org It is expected that this compound would undergo similar transformations with suitable nucleophiles.

Oxidation and Reduction Pathways of the Aldehyde Moiety

The aldehyde moiety exists in an intermediate oxidation state and can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: The formyl group is susceptible to oxidation to the corresponding carboxylic acid, 3-formamidobenzoic acid. Common laboratory oxidizing agents for this transformation include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), and milder reagents like pyridinium (B92312) chlorochromate (PCC). In one study, the related compound N-(2-formylphenyl)formamide was synthesized by the oxidation of the corresponding primary alcohol using PCC with Celite in CH₂Cl₂. semanticscholar.org This highlights the feasibility of the reverse reaction—the oxidation of an alcohol to the aldehyde—and implies that further oxidation to the carboxylic acid is a standard transformation.

Reduction: The reduction of the formyl group yields the corresponding primary alcohol, N-(3-(hydroxymethyl)phenyl)formamide. This is typically achieved using hydride reagents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). For example, the 1,4-addition product of a related reaction was successfully reduced with NaBH₄ to yield a 4-hydroxy derivative, demonstrating the compatibility of this reducing agent with similar structures. researchgate.net

Strategic Derivatization for Complex Molecular Scaffolds

The dual functionality of this compound makes it a strategic building block for synthesizing more complex molecules, particularly nitrogen-containing heterocycles.

Research has shown that the ortho isomer, N-(2-formylphenyl)formamide, serves as a key precursor in multi-step syntheses. For example, it has been used to prepare (chloropyridinyl)(2-isothiocyanatophenyl)methanones. This synthesis involved initial nucleophilic addition to the formyl group, followed by oxidation and subsequent dehydration of the formamide to an isocyanide, which was then converted to an isothiocyanate. semanticscholar.org This isothiocyanate intermediate was further reacted with secondary amines and cyclized with sodium hydride to produce complex N,N-dialkyl-oxobenzonaphthyridine-carbothioamides. researchgate.net

Furthermore, derivatives like N-(2-formylphenyl)trifluoroacetamides react with α-bromoacetophenones in the presence of potassium carbonate to afford highly functionalized 2-aroylindoles. organic-chemistry.org These examples underscore the utility of the formylphenyl formamide skeleton in constructing elaborate heterocyclic systems, suggesting similar potential for the meta-substituted isomer.

Exploration of the Formamide Moiety's Reactivity

The formamide group (-NHCHO) is an amide and exhibits reactivity characteristic of this functional class, including cleavage of the amide bond and reactions involving the nitrogen atom.

Amide Bond Hydrolysis and Transamidation Studies

The formamide bond can be cleaved under hydrolytic or transamidation conditions.

Hydrolysis: Amide hydrolysis breaks the C-N bond to yield a carboxylic acid (formic acid) and an amine. This reaction is typically slow but can be accelerated by acidic or basic conditions and elevated temperatures. chemicalbook.com For this compound, hydrolysis would yield 3-aminobenzaldehyde (B158843). An accelerated method for the hydrolysis of substituted formylamines using a specific acid and solvent at high temperatures has been developed, highlighting that this transformation can be achieved rapidly under the right conditions. google.com

Transamidation: This reaction involves the exchange of the amine portion of the amide with another amine. The direct reaction is often difficult and requires catalysis. nih.gov Various methods have been developed for the transamidation of N-aryl amides. These include acid-catalyzed protocols using reagents like hydrochloric acid or H₂SO₄-SiO₂, which offer metal-free conditions and high yields. nih.govresearchgate.net Metal catalysts, such as those based on iron(III), have also been shown to be effective for the transamidation of amides with a wide range of amines. nih.gov The transamidation of N-aryl formamides specifically can be used as a method for the N-formylation of other amines. researchgate.net

| Catalyst/Reagent | Conditions | Substrate Scope | Reference |

|---|---|---|---|

| Hydrochloric Acid | Solvent-free or in suitable solvent | Weakly nucleophilic aromatic and hetero-aryl amines | researchgate.net |

| H₂SO₄-SiO₂ | Solvent-free, 70 °C | Aromatic, aliphatic, primary/secondary amines | nih.gov |

| Fe(III) Hydrated Salts | 5 mol% catalyst | Aliphatic and aromatic amines | nih.gov |

| K₂S₂O₈ | Promoter for N-formylation | α-amino esters | nih.gov |

N-Functionalization and Cyclization Reactions

The formamide group can be a handle for further functionalization or can participate directly in cyclization reactions to form heterocyclic rings.

N-Functionalization: A key transformation of N-substituted formamides is dehydration to form isocyanides (-N≡C). This reaction is commonly achieved using reagents like phosphorus oxychloride (POCl₃) in the presence of a base such as triethylamine. mdpi.com A study on N-aryl formamides demonstrated that this method produces a wide range of functionalized isocyanides in high purity and yield under solvent-free conditions. mdpi.com These isocyanide intermediates are highly valuable in multicomponent reactions for generating molecular diversity.

Cyclization Reactions: The formamide moiety can be a building block in the synthesis of heterocycles. For instance, N-aryl amides can undergo Ni-catalyzed [4+2] cycloaddition reactions with alkynes to construct quinoline (B57606) skeletons. researchgate.net In other examples, formamide itself acts as a C1 source in reductive cyclization reactions with 2-nitrobenzoic acid derivatives to yield quinazolinones, a core structure in many anti-cancer agents. researchgate.net Furthermore, oxidative radical cyclization of N-arylacrylamides is a known route to oxindoles, demonstrating the ability of the N-aryl amide unit to participate in intramolecular C-C bond formation. beilstein-journals.org These precedents suggest that this compound could be a viable substrate for similar catalytic cyclization strategies, leading to diverse heterocyclic products.

| Reaction Type | Reactants | Catalyst/Reagent | Product | Reference |

|---|---|---|---|---|

| [4+2] Cycloaddition | N-aryl amides + Alkynes | Nickel catalyst | Quinolines | researchgate.net |

| Reductive N-Heterocyclization | 2-Nitrobenzoic acids + Formamide | Indium(III) or Bismuth(III) salts | Quinazolinones | researchgate.net |

| Oxidative Radical Cyclization | N-arylacrylamides | Various radical initiators | Oxindoles | beilstein-journals.org |

| Dehydration/Cyclization | N-(2-formylphenyl)formamide derivative | POCl₃, then NaH | Benzonaphthyridines | semanticscholar.orgresearchgate.net |

Electrophilic and Nucleophilic Aromatic Substitution on the Phenyl Ring

Electrophilic Aromatic Substitution (EAS)

The phenyl ring of this compound is significantly deactivated towards electrophilic aromatic substitution due to the presence of two electron-withdrawing groups. The formyl group strongly deactivates the ring through both inductive and resonance effects, directing incoming electrophiles to the meta position (positions 5). The formamido group also deactivates the ring inductively but can donate electron density through resonance, directing to the ortho and para positions (positions 2, 4, and 6).

The directing effects of the two substituents are therefore in conflict. The formamido group is generally considered a moderately deactivating ortho, para-director, while the formyl group is a strongly deactivating meta-director. In cases of such conflicting directing effects, the outcome of an electrophilic substitution reaction is not always straightforward and can result in a mixture of products. However, some general principles can be applied to predict the major product(s).

Therefore, for this compound, electrophilic attack is most likely to occur at the positions ortho and para to the formamido group (positions 2, 4, and 6) and meta to the formyl group (position 5). The positions favored by the formamido group are 2, 4, and 6. The positions favored by the formyl group are 1 (already substituted) and 5. The directing effects are thus:

Position 2: Ortho to -NHCHO.

Position 4: Para to -NHCHO.

Position 5: Meta to -CHO.

Position 6: Ortho to -NHCHO.

Considering the deactivating nature of both groups, the reaction would require harsh conditions. The most probable sites for substitution would be positions 4 and 6, as they are ortho/para to the formamido group and not sterically hindered by it. Position 2 is also ortho to the formamido group but might experience some steric hindrance. Position 5 is meta to the formyl group but also meta to the formamido group, making it a less likely site for attack compared to the positions activated by the formamido resonance. Therefore, a mixture of 2-, 4-, and 6-substituted products would be expected, with the 4- and 6-isomers likely predominating.

Nucleophilic Aromatic Substitution (NAS)

Nucleophilic aromatic substitution on the phenyl ring of this compound is generally not favored. This type of reaction typically requires the presence of a good leaving group (like a halide) and strong electron-withdrawing groups positioned ortho and/or para to the leaving group to stabilize the negatively charged Meisenheimer intermediate. rsc.org

In this compound, there is no inherent leaving group on the ring. While the formyl and formamido groups are electron-withdrawing, they are not typically positioned to effectively stabilize a Meisenheimer complex for the displacement of a hydride ion, which would require a strong oxidizing agent. acs.org If a leaving group, such as a halogen, were present on the ring, the possibility of NAS would depend on its position relative to the electron-withdrawing groups. For instance, in a molecule like 4-chloro-3-formylbenzonitrile, the chloro and fluoro groups can be susceptible to nucleophilic substitution. smolecule.com

Elucidation of Reaction Mechanisms

Due to the lack of specific experimental studies on this compound, the elucidation of its reaction mechanisms relies on theoretical principles and analogies with similar, well-studied compounds.

Kinetic Data

For comparison, the nitration of acetanilide (B955) is much faster than the nitration of nitrobenzene. The acetamido group is activating, while the nitro group is strongly deactivating. In this compound, both groups are deactivating, so the reaction rate would be very low, likely requiring high temperatures and strong acid catalysis. For instance, thermodynamic studies on the nitration of various aromatic compounds have shown a strong dependence on temperature and the acidity of the medium. rsc.orgwjarr.com

The table below presents hypothetical relative rate constants for the nitration of this compound compared to benzene (B151609) and related compounds, based on the known effects of the substituents.

| Compound | Substituents | Predicted Relative Rate (k_rel) |

| Benzene | -H | 1 |

| Toluene (B28343) | -CH₃ (activating) | 25 |

| Nitrobenzene | -NO₂ (deactivating) | 6 x 10⁻⁸ |

| Acetanilide | -NHCOCH₃ (activating) | 10² |

| Benzaldehyde (B42025) | -CHO (deactivating) | ~10⁻⁵ |

| This compound | -NHCHO, -CHO (both deactivating) | ~10⁻⁹ |

Thermodynamic Data

Thermodynamic data for reactions of this compound are also not well-documented. The thermodynamics of a reaction are governed by the change in Gibbs free energy (ΔG), which is composed of enthalpy (ΔH) and entropy (ΔS) changes. nih.gov

For an electrophilic substitution reaction, the enthalpy change is determined by the balance of bond breaking and bond formation. The stability of the products relative to the reactants is a key factor. The formation of a more stable, more highly substituted aromatic ring can drive the reaction forward. The entropy change is often small for substitution reactions on an aromatic ring.

Computational studies on similar molecules, such as N-acetyl-phenylalaninylamide, have been used to determine thermodynamic parameters for hydration reactions, indicating that such approaches could be applied to this compound to predict its thermodynamic behavior in various transformations. acs.org

The primary intermediates in the electrophilic aromatic substitution of this compound are the resonance-stabilized carbocations known as arenium ions or sigma complexes. The stability of these intermediates determines the regioselectivity of the reaction.

Attack at the positions ortho and para to the formamido group allows for resonance structures where the positive charge is delocalized onto the nitrogen atom of the formamido group. This provides additional stabilization, even though the nitrogen is part of an electron-withdrawing amide. libretexts.org In contrast, attack at the meta position does not allow for this type of resonance stabilization.

For the formyl group, attack at the meta position is favored because it avoids placing the positive charge on the carbon atom directly attached to the electron-withdrawing carbonyl group, which would be highly destabilizing. smolecule.com

The competing directing effects can be visualized by examining the stability of the possible arenium ion intermediates. The intermediates leading to substitution at positions 4 and 6 are generally the most stable due to the resonance contribution from the formamido group and lower steric hindrance.

In nucleophilic aromatic substitution (if a suitable leaving group were present), the key intermediate would be a Meisenheimer complex, a negatively charged species where the aromaticity of the ring is temporarily broken. The stability of this complex would be enhanced by the electron-withdrawing formyl and formamido groups.

A detailed understanding of the reaction mechanism requires the analysis of the transition states connecting the reactants, intermediates, and products. The energy of the transition state for the formation of the arenium ion is the primary determinant of the reaction rate. wayne.edu

Computational chemistry methods, such as Density Functional Theory (DFT), are powerful tools for calculating the structures and energies of transition states and constructing reaction energy profiles. Such studies have been performed for related reactions, for example, the internal rotation of N-benzhydrylformamides smolecule.com and the substitution reactions of arenesulfonyl chlorides, providing insights into the steric and electronic factors that influence reactivity. mdpi.com

For the electrophilic substitution of this compound, the energy profile would show two main transition states: one leading to the formation of the arenium ion and one for the deprotonation of the arenium ion to restore aromaticity. The first transition state would have a significantly higher energy barrier due to the deactivated nature of the ring.

The hypothetical energy profile below illustrates the expected course of an electrophilic substitution reaction on this compound.

| Reaction Coordinate | Species | Relative Energy (kcal/mol) (Hypothetical) |

| 1 | Reactants (this compound + E⁺) | 0 |

| 2 | Transition State 1 (Formation of Arenium Ion) | +25 to +35 |

| 3 | Arenium Ion Intermediate | +15 to +20 |

| 4 | Transition State 2 (Deprotonation) | +16 to +22 |

| 5 | Products (Substituted this compound + H⁺) | Variable (depends on E⁺) |

This table suggests a high activation energy for the initial electrophilic attack, consistent with a slow reaction rate. The relative energies of the transition states leading to the different possible regioisomers would determine the product distribution.

Strategic Derivatization and Analog Synthesis of N 3 Formylphenyl Formamide

Modification of the Formyl Group to Access Diverse Functionalities

The aldehyde (formyl) group is a cornerstone of organic synthesis due to its susceptibility to a vast range of chemical transformations. In the context of N-(3-Formylphenyl)formamide, this reactivity is harnessed to introduce new functional groups and build complex molecular scaffolds.

Conversion to Carboxylic Acid Derivatives, Alcohols, and Amines

The formyl group can be readily oxidized to a carboxylic acid, which can then be converted to various derivatives such as esters and amides. A common method for the oxidation of aldehydes to carboxylic acids is the use of oxidizing agents like potassium permanganate (B83412) (KMnO4) or Jones reagent (CrO3 in sulfuric acid). For instance, formamide-catalyzed activation of carboxylic acids can be achieved using trichlorotriazine (B8581814) (TCT), a cost-efficient reagent, to form acid chlorides which are versatile intermediates. nih.gov These acid chlorides can then react with a wide range of nucleophiles to produce esters, amides, and other derivatives. nih.gov

The reduction of the formyl group provides access to the corresponding primary alcohol. This transformation is typically achieved using mild reducing agents like sodium borohydride (B1222165) (NaBH4) in an alcoholic solvent to avoid the reduction of the formamide (B127407) group.

Furthermore, the formyl group can be converted into an amino group through a process known as reductive amination. This reaction involves the initial formation of an imine by reacting the aldehyde with an amine, followed by the reduction of the imine to the corresponding amine. The Leuckart reaction, which uses formamide or ammonium (B1175870) formate (B1220265) as both the nitrogen source and the reducing agent, is a classic method for this transformation. wikipedia.org

| Transformation | Reagents and Conditions | Product Functional Group |

| Oxidation | KMnO4 or Jones Reagent | Carboxylic Acid |

| Esterification (from Carboxylic Acid) | Alcohol, Acid Catalyst | Ester |

| Amidation (from Carboxylic Acid) | Amine, Coupling Agent | Amide |

| Reduction | NaBH4, Methanol (B129727) | Primary Alcohol |

| Reductive Amination | Amine, Reducing Agent (e.g., NaBH3CN) | Secondary or Tertiary Amine |

| Leuckart Reaction | Formamide or Ammonium Formate | Primary Amine |

Olefination and Cycloaddition Reactions

Olefination reactions, which convert the carbonyl group of an aldehyde into a carbon-carbon double bond, are powerful tools for carbon skeleton extension. The Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction are two of the most prominent methods for this purpose.

The Wittig reaction utilizes a phosphorus ylide (Wittig reagent) to react with the aldehyde, forming an alkene and triphenylphosphine (B44618) oxide. wikipedia.orgcommonorganicchemistry.comnrochemistry.comlibretexts.orglscollege.ac.in The stereochemical outcome of the Wittig reaction can often be controlled by the nature of the ylide and the reaction conditions. wikipedia.org

The Horner-Wadsworth-Emmons (HWE) reaction, a modification of the Wittig reaction, employs a phosphonate (B1237965) carbanion. wikipedia.orgtcichemicals.comorganic-chemistry.orgconicet.gov.ar A key advantage of the HWE reaction is that the dialkyl phosphate (B84403) byproduct is water-soluble and easily removed from the reaction mixture. wikipedia.org The HWE reaction generally favors the formation of (E)-alkenes. wikipedia.orgorganic-chemistry.org For instance, an (E)-selective Weinreb amide-type HWE reaction has been reported for the synthesis of (2E)-N-Methoxy-N-methyl-3-(2-formylphenyl)-prop-2-enamide. nih.gov

Cycloaddition reactions involving the formyl group or its derivatives open pathways to cyclic and heterocyclic structures. While the formyl group itself is not a typical dienophile for Diels-Alder reactions, its conversion to an α,β-unsaturated system via olefination provides a suitable substrate for such [4+2] cycloadditions.

1,3-Dipolar cycloadditions are another important class of reactions for the synthesis of five-membered heterocycles. wikipedia.orgfrontiersin.orgorganic-chemistry.org In this type of reaction, a 1,3-dipole reacts with a dipolarophile (such as an alkene or alkyne) to form a five-membered ring. wikipedia.org Derivatives of this compound containing an alkene or alkyne moiety, introduced via olefination, can act as dipolarophiles in these reactions.

| Reaction Type | Key Reagents | Product Type | Key Features |

| Wittig Reaction | Phosphorus Ylide (e.g., Ph3P=CHR) | Alkene | Forms C=C bond; stereoselectivity depends on ylide structure. wikipedia.orgcommonorganicchemistry.comnrochemistry.comlibretexts.orglscollege.ac.in |

| Horner-Wadsworth-Emmons (HWE) Reaction | Phosphonate Carbanion (e.g., (EtO)2P(O)CH2R) | Alkene | Generally favors (E)-alkene formation; water-soluble byproduct. wikipedia.orgtcichemicals.comorganic-chemistry.orgconicet.gov.ar |

| Diels-Alder Reaction | Diene (after conversion of formyl to dienophile) | Cyclohexene derivative | Forms a six-membered ring. |

| 1,3-Dipolar Cycloaddition | 1,3-Dipole (e.g., azide (B81097), nitrone) | Five-membered heterocycle | Versatile method for heterocycle synthesis. wikipedia.orgfrontiersin.orgorganic-chemistry.org |

Formation of Heterocyclic Compounds via Formyl Condensation

The formyl group of this compound is a key precursor for the construction of various heterocyclic rings through condensation reactions.

Quinazolines: Quinazolinones can be synthesized through the reaction of anthranilic acid derivatives with formamide. researchgate.netepstem.netuob.edu.ly The Niementowski quinazoline (B50416) synthesis is a classic example, where anthranilic acid is heated with formamide. researchgate.net More advanced methods involve copper-catalyzed tandem C-H/N-H activation and cyclization of arylamides with formamide. researchgate.net

Isoquinolines: The synthesis of isoquinolines can be achieved through various strategies starting from precursors derived from this compound. One approach involves the cyclization of N-formyl-phenyl-acetamides in the presence of a strong acid like concentrated sulfuric acid. google.com Another method involves the palladium-catalyzed coupling of a tert-butylimine of an o-iodobenzaldehyde with an alkyne, followed by copper-catalyzed cyclization. organic-chemistry.org More recently, an efficient synthesis of isoquinolines from 2-alkynylbenzaldoximes via cyclization and deoxygenation has been reported. thieme-connect.de

Pyridines: Substituted pyridines can be synthesized through multi-component reactions. For example, a one-pot, four-component reaction of a p-formylphenyl derivative, ethyl cyanoacetate, an acetophenone (B1666503) derivative, and an amine or ammonium salt can yield highly substituted pyridines. nih.gov Other methods for pyridine (B92270) synthesis include the reaction of 2-alkynyl-2-en-1-ones with amines and the cyclization of 1,5-dicarbonyl compounds with an ammonia (B1221849) source. organic-chemistry.org

Transformations of the Formamide Moiety for Structural Diversification

The formamide group, while generally more stable than the formyl group, can also be strategically transformed to introduce further structural diversity.

Generation of Secondary Amides and Imines

The formamide can be hydrolyzed to the corresponding primary amine, which can then be acylated to form a variety of secondary amides. Alternatively, direct transamidation reactions can be employed to convert the formamide into a different amide.

The formyl group of this compound can be reacted with primary amines to form imines (Schiff bases). organic-chemistry.orgbeilstein-journals.orgresearchgate.net This reaction is typically catalyzed by an acid and involves the removal of water. The resulting imines are themselves versatile intermediates that can be reduced to secondary amines or used in other transformations. For example, a quinone-catalyzed oxidative deformylation of 1,2-amino alcohols provides a novel route to imine synthesis. beilstein-journals.org

N-Alkylation and N-Acylation Strategies

The nitrogen atom of the formamide group can be alkylated or acylated to introduce various substituents.

N-Alkylation: The N-alkylation of amides typically requires a strong base to deprotonate the amide nitrogen, making it sufficiently nucleophilic to react with an alkyl halide. stackexchange.com Common conditions include the use of sodium hydride (NaH) in a polar aprotic solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF). stackexchange.com More recent methods utilize mixed oxides at room temperature or copper metallaphotoredox catalysis for the N-alkylation of amines with alkyl halides. amazonaws.comprinceton.edu

Functionalization of the Phenyl Ring for Electronic and Steric Tuning

The phenyl ring of this compound is amenable to various functionalization reactions that can significantly alter its electronic and steric characteristics. These modifications are essential for modulating the reactivity and interaction of the molecule in various chemical and biological systems.

Directed Aromatic Functionalization (e.g., Halogenation, Nitration)

Electrophilic aromatic substitution is a fundamental method for introducing new functional groups onto the phenyl ring. The regioselectivity of these reactions on this compound is governed by the directing effects of the existing substituents. The formyl group (-CHO) is a deactivating, meta-directing group, while the formamido group (-NHCHO) is an activating, ortho, para-directing group. In this compound, the positions ortho to the formamido group (positions 2 and 4) and the position meta to the formyl group (position 5) are all activated or not strongly deactivated, making them potential sites for substitution. The position para to the formamido group (position 6) is also activated. The outcome of the reaction will depend on the specific reagents and conditions used.

Halogenation:

Halogenation can introduce bromine or chlorine atoms to the aromatic ring, which can serve as handles for further cross-coupling reactions. For instance, bromination using N-bromosuccinimide (NBS) in a suitable solvent like dimethylformamide (DMF) would likely lead to substitution at the positions most activated by the formamido group and least deactivated by the formyl group.

Nitration:

Nitration introduces a nitro group (-NO2), a strong electron-withdrawing group, which can significantly alter the electronic properties of the ring. A standard nitrating mixture of nitric acid and sulfuric acid can be employed. Given the deactivating nature of the formyl group, the reaction conditions might need to be carefully controlled to achieve selective nitration. The nitration of benzaldehyde (B42025) itself typically yields 3-nitrobenzaldehyde, and similar meta-directing effects would be at play here. nih.gov

| Reaction | Reagents and Conditions | Major Product(s) | Purpose of Functionalization |

| Bromination | N-Bromosuccinimide (NBS), DMF, Room Temp | N-(2-Bromo-5-formylphenyl)formamide and/or N-(4-Bromo-3-formylphenyl)formamide | Introduction of a halogen for cross-coupling reactions. |

| Nitration | HNO3, H2SO4, 0-10 °C | N-(3-Formyl-4-nitrophenyl)formamide and/or N-(3-Formyl-2-nitrophenyl)formamide | Introduction of a strong electron-withdrawing group. |

Transition Metal-Catalyzed Cross-Coupling Reactions at Aromatic Positions

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. thermofisher.com To utilize these reactions, a halogenated derivative of this compound is first required, as synthesized through methods described in the previous section. For example, a bromo-substituted derivative such as N-(4-bromo-3-formylphenyl)formamide can serve as a versatile precursor.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura reaction couples an organoboron compound with an organohalide. diva-portal.orgorganic-chemistry.org N-(4-bromo-3-formylphenyl)formamide could be reacted with various arylboronic acids in the presence of a palladium catalyst, such as Pd(PPh3)4, and a base like K2CO3 to yield biaryl compounds. researchgate.netmdpi.com This allows for the introduction of diverse aromatic and heteroaromatic moieties.

Heck-Mizoroki Reaction:

The Heck reaction forms a substituted alkene by reacting an organohalide with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.orglibretexts.org An iodo-substituted derivative, such as N-(4-iodo-3-formylphenyl)formamide, would be a suitable substrate to react with various alkenes, like acrylates or styrenes, to introduce vinyl groups.

Buchwald-Hartwig Amination:

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds by coupling an organohalide with an amine. wikipedia.orglibretexts.orgorganic-chemistry.org N-(4-bromo-3-formylphenyl)formamide can be coupled with a wide range of primary or secondary amines using a palladium catalyst with specialized phosphine (B1218219) ligands (e.g., BINAP, Xantphos) and a strong base like sodium tert-butoxide. ursinus.edu This reaction is instrumental in synthesizing complex amine derivatives.

| Reaction | Substrate | Coupling Partner | Catalyst/Ligand/Base | Product Type |

| Suzuki-Miyaura | N-(4-Bromo-3-formylphenyl)formamide | Arylboronic acid | Pd(PPh3)4 / K2CO3 | Biaryl-substituted this compound |

| Heck-Mizoroki | N-(4-Iodo-3-formylphenyl)formamide | Alkene (e.g., Styrene) | Pd(OAc)2 / P(o-tol)3 / Et3N | Alkene-substituted this compound |

| Buchwald-Hartwig | N-(4-Bromo-3-formylphenyl)formamide | Primary/Secondary Amine | Pd2(dba)3 / Xantphos / NaOtBu | Amino-substituted this compound |

Design and Synthesis of Advanced this compound-Based Scaffolds

The bifunctional nature of this compound, possessing both an aldehyde and a reactive N-H bond in the formamide group, makes it an excellent starting material for the construction of more complex, advanced molecular scaffolds, including heterocyclic systems and macrocycles.

Multicomponent Reactions:

Multicomponent reactions (MCRs), where multiple reactants combine in a single step to form a complex product, are highly efficient for building molecular diversity. nih.gov

Biginelli Reaction: The aldehyde group of this compound can participate in the Biginelli reaction, a one-pot cyclocondensation with a β-ketoester (e.g., ethyl acetoacetate) and urea (B33335) or thiourea (B124793) to form dihydropyrimidinones or their thio-analogs. wikipedia.orgbeilstein-journals.org This provides a straightforward route to novel heterocyclic structures bearing the formamidophenyl substituent.

Pictet-Spengler Reaction: The Pictet-Spengler reaction involves the cyclization of a β-arylethylamine with an aldehyde. wikipedia.org While this compound itself is not a β-arylethylamine, its aldehyde functionality can be used to react with one, such as tryptamine, to synthesize complex β-carboline alkaloids. nih.govcommonorganicchemistry.com

Macrocycle Synthesis:

Macrocycles are large ring structures that are of significant interest in medicinal and materials chemistry. americanpharmaceuticalreview.com The two reactive functional groups in this compound can be utilized in macrocyclization reactions. For instance, a [2+2] condensation between two molecules of this compound and a suitable diamine under high dilution conditions, potentially with a metal template, could lead to the formation of a Schiff base macrocycle. bhu.ac.inresearchgate.net Subsequent reduction of the imine bonds would yield a stable macrocyclic polyamine.

| Reaction Type | Reactants | Key Intermediate/Product | Resulting Scaffold |

| Biginelli Reaction | This compound, Ethyl acetoacetate, Urea | Dihydropyrimidinone | Heterocyclic (Dihydropyrimidinone) |

| Pictet-Spengler | This compound, Tryptamine | Tetrahydro-β-carboline | Fused Heterocyclic (β-Carboline) |

| Macrocyclization | This compound, Diamine (e.g., ethylenediamine) | Schiff base macrocycle | Macrocyclic Polyamine (after reduction) |

Theoretical and Computational Chemistry Approaches to N 3 Formylphenyl Formamide

Electronic Structure and Bonding Analysis

A fundamental understanding of a molecule's reactivity and properties begins with its electronic structure. Computational chemistry provides powerful tools to probe the distribution of electrons and the nature of chemical bonds.

Density Functional Theory (DFT) Studies of Molecular Orbitals and Charge Distribution

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, offering a balance between accuracy and computational cost. mdpi.comaps.orgunige.ch A DFT analysis of N-(3-Formylphenyl)formamide would typically involve the calculation of its molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and shapes of these frontier orbitals are crucial for predicting the molecule's reactivity towards nucleophiles and electrophiles.

Furthermore, DFT calculations can provide a detailed picture of the electron density distribution, revealing the partial charges on each atom. This charge distribution is critical for understanding intermolecular interactions and the molecule's polarity. However, a specific search of scientific databases reveals no published DFT studies that have calculated and analyzed the molecular orbitals and charge distribution of this compound.

Ab Initio Methods for High-Accuracy Electronic Structure Calculations

For even greater accuracy, ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, can be employed. uol.dearxiv.orgpageplace.de Methods like Møller-Plesset perturbation theory (MP-n) and Coupled Cluster (CC) theory can provide highly accurate electronic energies and properties. uio.no These methods would be invaluable for benchmarking the results from more approximate methods like DFT and for obtaining definitive theoretical data on the electronic structure of this compound. At present, there is no evidence of the application of these high-level ab initio methods to this specific molecule in the available literature.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional shape of a molecule and its flexibility are key determinants of its biological activity and physical properties.

Investigation of Rotational Barriers and Energetically Preferred Conformations

This compound possesses several rotatable bonds, including the C-N bond of the formamide (B127407) group and the C-C bond connecting the phenyl ring to the formyl group. Rotation around the C-N amide bond is known to have a significant energy barrier due to partial double bond character. beilstein-journals.orgmdpi.comnih.gov Computational methods can be used to calculate the potential energy surface for rotation around these bonds, identifying the energetically preferred conformations (rotamers) and the transition states that separate them. copernicus.orgias.ac.in This analysis would reveal the most stable shapes of the molecule and the energy required to interconvert between them. Despite the importance of such information, specific studies on the rotational barriers and conformational preferences of this compound are absent from the scientific literature.

Solvent Effects on Conformational Landscapes

The surrounding solvent can significantly influence the conformational equilibrium of a molecule. chemrxiv.org Molecular dynamics (MD) simulations, which simulate the movement of atoms and molecules over time, are a powerful tool to study these effects. mdpi.comnih.govmdpi.com By immersing the this compound molecule in a simulated box of solvent molecules, MD simulations can explore the conformational landscape in a more realistic environment. nih.gov This would provide insights into how the presence of a solvent might stabilize certain conformations over others. Currently, no published studies have reported on the molecular dynamics simulations of this compound in different solvents.

Computational Elucidation of Reaction Mechanisms and Pathways

Computational chemistry is instrumental in mapping out the step-by-step mechanisms of chemical reactions. rsc.org For instance, the Leuckart reaction, which can be used to synthesize amines from aldehydes or ketones using formamide, proceeds through a complex mechanism that can be elucidated using computational methods. wikipedia.org Similarly, the atmospheric oxidation of related compounds, such as indole (B1671886), has been shown to produce isomers like N-(2-formylphenyl)formamide, with the reaction pathways being investigated through quantum chemical calculations. researchgate.netcopernicus.org

A computational study of the reactions involving this compound could, for example, investigate its synthesis, degradation pathways, or its potential as a precursor in other chemical transformations. Such studies would calculate the energies of reactants, products, intermediates, and transition states to map out the most likely reaction pathways. However, the scientific literature currently lacks any computational studies focused on the reaction mechanisms of this compound.

Prediction of Transition States and Intrinsic Reaction Coordinates (IRC)

The study of chemical reactions at a fundamental level involves mapping the potential energy surface (PES) that governs the transformation from reactants to products. Key to this map are transition states (TS), which are the highest energy points along the minimum energy reaction pathway. Computational chemistry offers powerful tools to locate these fleeting structures and to trace the reaction pathway itself.

Transition State (TS) Calculation: A transition state is a first-order saddle point on the PES, meaning it is an energy maximum in the direction of the reaction coordinate but a minimum in all other degrees of freedom. Locating a TS computationally is crucial for understanding reaction mechanisms and calculating activation energy barriers. e3s-conferences.orgjussieu.fr For a molecule like this compound, this could involve reactions such as hydrolysis, oxidation, or its participation in multicomponent reactions. frontiersin.org

For instance, in the base-catalyzed hydrolysis of amides, computational studies have successfully identified the transition state structures for the formation of a tetrahedral intermediate. nih.gov These calculations reveal that solvent molecules can play a critical role in stabilizing the transition state, and the steric hindrance from substituents can increase the energy barrier. nih.gov For this compound, one would expect the formyl group to influence the electronic properties of the amide and the aromatic ring, thereby affecting the geometry and energy of transition states for its reactions.

Intrinsic Reaction Coordinate (IRC) Analysis: Once a transition state is located, an Intrinsic Reaction Coordinate (IRC) calculation can be performed. The IRC is the minimum energy path in mass-weighted coordinates that connects the transition state to the reactants and products on the potential energy surface. uni-muenchen.deiastate.edu This analysis is vital to confirm that a calculated TS indeed connects the desired reactants and products. uni-muenchen.defaccts.de The IRC path can be visualized as the route a molecule would take if it had infinitesimal kinetic energy, moving from the TS "downhill" to the nearest energy minima. uni-muenchen.demdpi.com

In a study on the atmospheric oxidation of indole, IRC calculations were essential to confirm that a specific transition state led to the formation of N-(2-formylphenyl)formamide, a structural isomer of the title compound. copernicus.orgcopernicus.org For this compound, IRC analysis would be indispensable for verifying the pathways of its formation or decomposition, providing a complete, step-by-step view of the reaction mechanism at a molecular level. iastate.edu

Table 1: Illustrative Calculated Energy Barriers for Amide Hydrolysis This table presents representative data from computational studies on similar amide compounds to illustrate the type of information gained from transition state calculations. Specific data for this compound is not available.

| Amide Compound | Computational Method | Calculated Free Energy Barrier (kcal/mol) | Experimental Free Energy Barrier (kcal/mol) | Reference |

| Formamide | CCSD(T)/aug-cc-pVDZ | 21.6 | 21.2 | nih.gov |

| N-Methylacetamide | CCSD(T)/aug-cc-pVDZ | 22.7 | 21.5 | nih.gov |

| N,N-Dimethylformamide (DMF) | CCSD(T)/aug-cc-pVDZ | 23.1 | 22.6 | nih.gov |

| N,N-Dimethylacetamide (DMA) | CCSD(T)/aug-cc-pVDZ | 26.0 | 24.1 | nih.gov |

Computational Screening of Potential Reaction Outcomes

Modern computational chemistry, coupled with increasing computing power, allows for the high-throughput screening of molecules and reactions. rsc.org This approach enables the rapid evaluation of potential reaction outcomes, helping to identify promising candidates for synthesis or to predict the products of complex reaction networks.

For this compound, computational screening could be applied in several ways:

Virtual Catalyst Screening: If this compound is a substrate in a catalyzed reaction, such as hydrogenation tib.eu, thousands of potential catalysts could be computationally screened to predict which would be the most efficient and selective.

Predicting Reaction Products: In complex environments, such as atmospheric chemistry or multicomponent reaction systems, a molecule can potentially undergo numerous transformations. frontiersin.org Computational screening can predict the likelihood of different reaction pathways, identifying major and minor products. For example, a study on indole oxidation predicted the formation of various products, including organonitrates and hydroperoxides, with N-(2-formylphenyl)formamide as a minor product under specific conditions. copernicus.org

Materials Discovery: By treating this compound as a building block, computational screening can explore its potential for forming new materials, like metal-organic frameworks (MOFs), by simulating its assembly with different metal nodes. sioc-journal.cn

Machine learning models are often integrated into these screening workflows to accelerate the process, predicting properties based on molecular structure without the need for full, resource-intensive quantum mechanical calculations for every compound. sioc-journal.cnosti.govnih.gov

Quantitative Structure-Reactivity/Selectivity Relationships (QSRR/QSSR)

Quantitative Structure-Reactivity/Selectivity Relationships (QSRR/QSSR) are predictive models that correlate the chemical structure of a series of compounds with their measured reactivity or selectivity. echemcom.com These models are a cornerstone of modern chemoinformatics and are invaluable for predicting the behavior of new compounds without the need for experimental testing. uliege.benih.govrsc.org

Development of Predictive Models for Chemical Behavior

The development of a QSRR/QSSR model involves several key steps:

Data Collection: A dataset of compounds with known experimental reactivity or selectivity is assembled. For this compound, this would involve gathering data for a series of related substituted benzaldehydes or formanilides. researchgate.netresearchgate.net

Descriptor Calculation: For each molecule in the dataset, a set of numerical values known as "molecular descriptors" is calculated. These descriptors encode various aspects of the molecular structure, such as steric (size, shape), electronic (charge distribution, orbital energies), and topological properties. mdpi.com

Model Building: Statistical or machine learning methods—such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or Artificial Neural Networks (ANN)—are used to build a mathematical model that links the descriptors to the observed activity. echemcom.comresearchgate.netmdpi.com

Validation: The model's predictive power is rigorously tested using both internal (cross-validation) and external validation sets (compounds not used in model training). uliege.be

Such models have been successfully developed for predicting the aquatic toxicity of aromatic aldehydes researchgate.net and the retention times of compounds in chromatography. nih.govmdpi.com For this compound, a QSRR model could predict properties like its rate constant in a specific reaction or its potential as a skin sensitizer (B1316253) based on the reactivity of its aldehyde group. researchgate.net

Correlation of Theoretical Descriptors with Experimental Observations

A crucial aspect of QSRR/QSSR is the correlation between computationally derived theoretical descriptors and experimentally observed data. This correlation not only validates the predictive model but also provides fundamental insights into the factors driving reactivity and selectivity.

For example, studies on substituted benzaldehydes have shown strong correlations between theoretical descriptors and experimental observations:

Proton Affinities: Calculated proton affinities and gas-phase basicities for a series of para-substituted benzaldehydes showed a strong correlation with available experimental data. The results indicated that the chemical properties are controlled by the coupling between the formyl group (CHO) and the substituent. nih.gov

Rotational Barriers: The energy barrier for rotation around the phenyl-formyl bond in substituted benzaldehydes was found to correlate well with descriptors quantifying the electron-donating effect of the substituents. srce.hr

NMR Chemical Shifts: Quantitative models have been built that successfully correlate calculated electronic descriptors with experimental ¹⁷O NMR chemical shifts in substituted benzaldehydes. researchgate.net

For this compound, this approach would involve calculating descriptors such as the partial charge on the formyl carbon, the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and steric parameters. These descriptors would then be correlated with experimental data (e.g., reaction rates, product yields) to understand how its dual functional groups—the electron-withdrawing formyl group and the amide linker—collectively influence its chemical behavior.

Table 2: Examples of Theoretical Descriptors Used in QSRR/QSSR Models for Aromatic Aldehydes This table provides illustrative examples of descriptors used in studies of related compounds.

| Descriptor Type | Specific Descriptor Example | Property It Represents | Potential Correlation for this compound | Reference |

| Electronic | Partial Atomic Charge on Carbonyl Carbon | Electrophilicity of the aldehyde group | Reactivity towards nucleophiles | nih.gov |

| Electronic | HOMO/LUMO Energy Gap | Chemical reactivity and stability | General reactivity, susceptibility to oxidation/reduction | osti.gov |

| Electronic | Dipole Moment | Polarity of the molecule | Interaction with polar solvents, chromatographic retention | researchgate.net |

| Steric | Molecular Volume / Surface Area | Size and shape of the molecule | Steric hindrance in reactions | mdpi.com |

| Topological | Molecular Connectivity Index | Atomic connectivity and branching | Biological activity, toxicity | researchgate.net |

Advanced Spectroscopic and Analytical Methodologies for N 3 Formylphenyl Formamide Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Dynamic Analysis

NMR spectroscopy is a cornerstone technique for the structural and dynamic investigation of organic molecules like N-(3-Formylphenyl)formamide. By probing the magnetic properties of atomic nuclei, NMR provides unparalleled insight into the chemical environment, connectivity, and conformational dynamics of the molecule.

One-dimensional (1D) and two-dimensional (2D) NMR experiments work in concert to provide an unambiguous assignment of all proton (¹H) and carbon (¹³C) signals, confirming the molecule's covalent framework.

¹H and ¹³C NMR: The 1D ¹H NMR spectrum is expected to show distinct signals for the formyl proton (CHO), the amide proton (NH), the formamide (B127407) proton (NH-CH =O), and the four protons on the aromatic ring. The ¹³C NMR spectrum complements this by showing signals for the eight carbon atoms, including the two carbonyl carbons, the four aromatic CH carbons, and the two substituted aromatic carbons. unimi.it Due to restricted rotation around the C-N amide bond, it is common for formamides to exist as a mixture of cis and trans isomers in solution, which can lead to a doubling of some NMR signals. mdpi.com

COSY (Correlation Spectroscopy): This 2D homonuclear experiment reveals proton-proton (¹H-¹H) couplings, typically through two or three bonds. scribd.com For this compound, COSY would be crucial for establishing the connectivity of the protons on the benzene (B151609) ring, tracing the coupling network from H2 to H4, H5, and H6. It would also show a correlation between the formyl proton (CHO) and the adjacent aromatic proton (H2 and/or H4) if long-range coupling exists. emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence): This 2D heteronuclear experiment correlates protons with their directly attached carbons (¹J-coupling). emerypharma.comipb.pt It provides a direct link between the ¹H and ¹³C spectra, allowing for the straightforward assignment of all protonated carbon atoms in the aromatic ring. sinica.edu.tw

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for establishing the complete molecular structure by revealing long-range correlations (typically 2-4 bonds) between protons and carbons. emerypharma.comipb.pt This experiment is essential for assigning the quaternary (non-protonated) carbons. For instance, the formyl proton (CHO) would show a correlation to the formyl carbon (C=O) and the aromatic carbon C3. The amide proton (NH) would show correlations to the amide carbonyl carbon and aromatic carbon C1. These correlations definitively piece together the formyl and formamide groups with the phenyl ring. scribd.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D NMR Correlations for this compound

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HSQC Correlation (¹H-¹³C) | Key HMBC Correlations (¹H → ¹³C) |

| Aldehyde H | ~9.9 | - | - | Aldehyde C=O, C3, C2, C4 |

| Aldehyde C=O | - | ~192 | - | - |

| Amide NH | ~8.5 (broad) | - | - | Amide C=O, C1, C2, C6 |

| Amide CH | ~8.3 / 8.7 (cis/trans) | - | Amide CH | Amide C=O, C1 |

| Amide C=O | - | ~160-163 | - | - |

| C1 | - | ~138 | - | - |

| C2 | ~7.9 | ~120 | H2–C2 | C1, C3, C4, C6, Aldehyde C=O |

| C3 | - | ~137 | - | - |

| C4 | ~7.6 | ~130 | H4–C4 | C2, C3, C5, C6, Aldehyde C=O |

| C5 | ~7.5 | ~124 | H5–C5 | C1, C3, C4, C6 |

| C6 | ~7.8 | ~128 | H6–C6 | C1, C2, C4, C5 |

Note: Chemical shifts are estimates based on analogous structures and can vary with solvent and temperature. The presence of cis/trans isomers could result in two distinct sets of signals for the formamide moiety.

The partial double bond character of the amide C-N bond significantly hinders rotation, a phenomenon that can be studied using dynamic NMR (DNMR) spectroscopy. ucl.ac.uknanalysis.com

At low temperatures, the rotation is slow on the NMR timescale, and separate signals for the cis and trans conformers may be observed. mdpi.com As the temperature is increased, the rate of rotation increases. When the rate of exchange between the two forms becomes comparable to the frequency difference between their signals, the peaks broaden. At higher temperatures, in the fast-exchange limit, the rotation is so rapid that the two distinct signals coalesce into a single, time-averaged peak. ucl.ac.uk

By analyzing the changes in the NMR lineshape over a range of temperatures (Variable Temperature NMR), it is possible to calculate the rate of the exchange process. From this, the Gibbs free energy of activation (ΔG‡) for the rotational barrier can be determined using the Eyring equation. For simple formamides, these barriers are typically in the range of 30-100 kJ/mol. ucl.ac.uknih.govunibas.it This analysis provides fundamental data on the molecule's conformational stability and flexibility.

Solid-State NMR (ssNMR) provides structural information on materials in their solid phase, where techniques like solution NMR are not applicable. Using techniques like Cross-Polarization (CP) and Magic-Angle Spinning (MAS), high-resolution spectra of solid samples can be obtained. researchgate.netnih.gov

For this compound, ssNMR would be invaluable for:

Polymorph Identification: Different crystalline packing arrangements (polymorphs) or amorphous forms will result in distinct ¹³C chemical shifts due to differences in the local electronic environments. ssNMR can readily distinguish and characterize these different solid forms. researchgate.net

Conformational Analysis: Unlike in solution where molecules are rapidly tumbling, ssNMR captures the conformation adopted in the solid crystal lattice. This can confirm the dominant isomer (cis or trans) in the solid state.

Intermolecular Interactions: ssNMR is sensitive to through-space interactions. For carbons bonded to nitrogen, the ¹³C resonance can be split or broadened due to residual dipolar coupling to the quadrupolar ¹⁴N nucleus, an effect not fully averaged out by MAS. The specific lineshape can provide information about the C-N bond and its environment. researchgate.netpascal-man.com Advanced ssNMR experiments can measure internuclear distances, providing direct evidence for hydrogen bonding and other intermolecular contacts within the crystal structure. nih.gov

Vibrational Spectroscopy (IR, Raman) for Functional Group and Intermolecular Interaction Studies

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. uc.edu The energy of these vibrations corresponds to specific functional groups and is sensitive to the molecule's conformation and intermolecular interactions, such as hydrogen bonding. georgetown.edu

The IR and Raman spectra of this compound are dominated by the characteristic vibrations of its functional groups.

Amide Group: The N-H stretching vibration appears as a strong band, typically in the 3200-3400 cm⁻¹ region in the IR spectrum. The amide C=O stretch (Amide I band) is a very strong and sharp absorption around 1650-1700 cm⁻¹. The Amide II band, resulting from a combination of N-H bending and C-N stretching, is found near 1550 cm⁻¹. nih.gov

Aldehyde Group: The aldehyde C=O stretch gives rise to a strong IR absorption, typically in the 1690-1715 cm⁻¹ range. The aldehyde C-H stretch is also characteristic, appearing as two weak bands around 2820 cm⁻¹ and 2720 cm⁻¹. libretexts.org

Aromatic Ring: Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹. C=C stretching vibrations within the ring appear in the 1450-1600 cm⁻¹ region. Out-of-plane C-H bending vibrations (700-900 cm⁻¹) are indicative of the 1,3-disubstitution pattern.

Table 2: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Typical Intensity |

| N-H Stretch | Amide (N-H) | 3200 - 3400 | Strong, often broad |

| C-H Stretch (Aromatic) | Aromatic (C-H) | 3000 - 3100 | Medium to Weak |

| C-H Stretch (Aldehyde) | Aldehyde (C(O)-H) | 2700 - 2850 | Weak (often two bands) |

| C=O Stretch (Aldehyde) | Aldehyde (C=O) | 1690 - 1715 | Strong |

| C=O Stretch (Amide I) | Amide (C=O) | 1650 - 1700 | Strong |

| C=C Stretch | Aromatic Ring | 1450 - 1600 | Medium to Weak |

| N-H Bend (Amide II) | Amide (N-H bend + C-N stretch) | 1510 - 1570 | Medium to Strong |

| C-H Bend (Out-of-plane) | Aromatic Ring | 700 - 900 | Strong |

Note: Frequencies are approximate and can be influenced by physical state (solid/liquid) and intermolecular interactions.

Vibrational spectroscopy is exceptionally sensitive to hydrogen bonding. wuxibiology.com In the solid state or in concentrated solutions, the N-H group of one molecule can act as a hydrogen bond donor to one of the carbonyl oxygens (from either the amide or aldehyde group) of a neighboring molecule. nsf.gov

This intermolecular hydrogen bonding has a distinct spectral signature:

The N-H stretching frequency will shift to a lower wavenumber (a "red shift") and the absorption band will become significantly broader and more intense compared to the free, non-hydrogen-bonded N-H group. e-bookshelf.de

The C=O stretching frequency of the participating carbonyl group will also experience a red shift, although typically to a lesser extent than the N-H stretch.

By comparing spectra taken in different states (e.g., solid vs. dilute solution in a non-polar solvent), the extent and nature of hydrogen bonding can be inferred. Furthermore, different conformers, such as the cis and trans amide isomers, can exhibit subtle but measurable differences in their vibrational spectra, allowing for conformational analysis in different environments. nih.govumanitoba.ca

Mass Spectrometry for Molecular Weight and Fragmentation Pathway Determination

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and structural features of this compound. It provides crucial information on the compound's elemental composition and aids in the identification of its isomers and degradation products.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Measurement

High-Resolution Mass Spectrometry (HRMS) provides a precise measurement of a molecule's mass, often to four or more decimal places. This accuracy allows for the unambiguous determination of the elemental formula. For this compound, the exact mass is a key identifier that distinguishes it from other compounds with the same nominal mass. The theoretical monoisotopic mass, calculated from the most abundant isotopes of its constituent elements (Carbon-12, Hydrogen-1, Nitrogen-14, and Oxygen-16), is a fundamental property used for its confirmation in research settings. guidechem.com

Techniques such as Electrospray Ionization (ESI) are commonly coupled with HRMS analyzers like Time-of-Flight (TOF) to obtain high-accuracy mass data for formamide derivatives. rsc.org

| Property | Value | Source |

| Molecular Formula | C₈H₇NO₂ | guidechem.com |

| Average Molecular Weight | 149.147 g/mol | guidechem.com |

| Monoisotopic Mass | 149.047678 u | guidechem.com |

| Calculated Exact Mass [M+H]⁺ | 150.0550 u | - |

Tandem Mass Spectrometry (MS/MS) for Elucidation of Fragmentation Mechanisms

Tandem mass spectrometry (MS/MS) is employed to investigate the fragmentation patterns of a selected precursor ion, providing deep insights into the molecule's structure and connectivity. While specific MS/MS studies on this compound are not widely published, expected fragmentation pathways can be predicted based on its functional groups and data from analogous structures. umich.edu

The primary fragmentation mechanisms for amides include alpha-cleavage and McLafferty rearrangements. libretexts.orgmiamioh.edu For this compound, ionization would likely produce a molecular ion ([C₈H₇NO₂]⁺˙) which would then undergo characteristic cleavages. Key expected fragmentation pathways include:

Loss of a formyl radical (•CHO): Cleavage of the aldehydic group, resulting in a fragment ion at m/z 120.

Loss of carbon monoxide (CO): From either the formyl or formamide group.

Cleavage of the amide C-N bond: Leading to characteristic phenyl-containing fragments.

The identification of the related isomer, N-(2-formylphenyl)formamide, has been reported in studies on the atmospheric oxidation of indole (B1671886), where mass spectrometry was crucial for detecting the product with the molecular formula C₈H₇NO₂ in a complex mixture. copernicus.orgcopernicus.org

| Precursor Ion (m/z) | Proposed Fragment | Fragment m/z | Fragmentation Pathway |

| 149 | [C₇H₆NO]⁺ | 121 | Loss of CO from formyl group |

| 149 | [C₇H₇N]⁺˙ | 105 | Loss of CO₂ |

| 149 | [C₆H₅]⁺ | 77 | Cleavage and loss of formyl and formamide groups |

X-ray Crystallography for Precise Solid-State Structure Determination

Crystal Packing and Intermolecular Interactions (e.g., hydrogen bonding, π-stacking)

In the absence of experimental crystallographic data, the potential intermolecular interactions governing the crystal packing of this compound can be hypothesized based on its molecular structure. The presence of both hydrogen bond donors and acceptors suggests these interactions will be significant.

Hydrogen Bonding: The amide N-H group serves as a hydrogen bond donor. The carbonyl oxygen of the amide and the formyl oxygen are both potential hydrogen bond acceptors. This allows for the formation of robust intermolecular networks, such as chains or dimeric motifs, which are common in amide-containing crystal structures.

π-π Stacking: The aromatic phenyl rings can engage in π-π stacking interactions, further stabilizing the crystal lattice. These interactions would involve the parallel or offset stacking of adjacent rings.

| Interaction Type | Donor/Group 1 | Acceptor/Group 2 | Potential Role in Crystal Packing |

| Hydrogen Bond | Amide N-H | Amide C=O | Formation of chains or dimers |

| Hydrogen Bond | Amide N-H | Formyl C=O | Cross-linking of primary H-bond motifs |

| π-π Stacking | Phenyl Ring | Phenyl Ring | Stabilization of layers or columns |

Conformational Analysis in the Crystalline State

The solid-state conformation of this compound would be dictated by the minimization of steric hindrance and the maximization of favorable intermolecular interactions. Key conformational features include:

Amide Bond Conformation: The N-phenylformamide moiety can exist as cis or trans rotamers with respect to the C-N amide bond. The trans conformation is generally more stable for secondary amides and is expected to be the predominant form.

Torsional Angles: The orientation of the formyl group relative to the phenyl ring and the orientation of the formamide group are defined by specific torsional angles. These angles would be fixed in the crystalline state, providing a "snapshot" of a low-energy conformation of the molecule. mdpi.com

Chromatographic Techniques for Purity Assessment and Separation Research

Chromatographic methods are fundamental for the separation, purification, and purity assessment of this compound. Both gas and liquid chromatography are routinely employed.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for analyzing and purifying formamide derivatives. synhet.comgoogle.com For this compound, reverse-phase HPLC using a C18 column with a mobile phase such as acetonitrile (B52724) and water would be a standard method for purity analysis. Detection is typically achieved using a UV detector, leveraging the aromatic ring's chromophore, or a mass spectrometer (LC-MS). synhet.com

Gas Chromatography (GC): GC is suitable for analyzing thermally stable and volatile compounds. This compound can be analyzed by GC, often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (GC-MS). rsc.org Capillary columns with a non-polar stationary phase (e.g., HP-5MS) are commonly used for separating aromatic compounds. rsc.org

Flash Chromatography: For preparative scale purification following synthesis, flash column chromatography using silica (B1680970) gel as the stationary phase is a common practice. umich.edu A solvent system of petroleum ether/acetone or a similar mixture is typically used to elute the compound. umich.edu

| Technique | Stationary Phase | Mobile Phase/Carrier Gas | Detector | Application |

| HPLC | C18 (Reverse-Phase) | Acetonitrile/Water | UV, MS | Purity assessment, quantitative analysis |

| GC | HP-5MS (or similar) | Helium/Nitrogen | FID, MS | Purity analysis, reaction monitoring |

| Flash Chromatography | Silica Gel | Hexane/Ethyl Acetate (or similar) | - | Preparative purification |

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for the separation, identification, and quantification of non-volatile or thermally unstable compounds. globalresearchonline.net For a molecule like this compound, which possesses polar functional groups (formyl and formamide) and an aromatic ring, reversed-phase HPLC (RP-HPLC) is the most suitable approach. globalresearchonline.net The development of a robust HPLC method involves the careful selection and optimization of several key parameters to achieve desired resolution, sensitivity, and analysis time. globalresearchonline.net

The chemistry of the analyte, including its polarity, solubility, and pH/pKa values, dictates the initial method development strategy. globalresearchonline.net The separation in RP-HPLC is based on the compound's hydrophobic interactions with the stationary phase. globalresearchonline.net A typical stationary phase for compounds like this compound is a C18 (octadecylsilyl) column, which provides excellent retention and separation for a wide range of moderately polar to non-polar analytes. google.com

The mobile phase usually consists of a mixture of water or an aqueous buffer and a less polar organic solvent, such as acetonitrile or methanol (B129727). google.com A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to effectively separate compounds with different polarities and to ensure that even strongly retained components are eluted in a reasonable time with good peak shape. google.comchromatographyonline.com For instance, a gradient could start with a high percentage of water to retain the analyte and gradually increase the acetonitrile concentration to elute it from the column. google.com The addition of a small amount of an acid, like formic acid, to the mobile phase can improve peak symmetry and reproducibility by suppressing the ionization of any acidic or basic functional groups. chromatographyonline.comsielc.com

Detection is commonly performed using a UV-Vis detector, as the phenyl ring and formyl group in this compound are chromophores that absorb UV light. globalresearchonline.net A photodiode array (PDA) detector is particularly useful as it can acquire spectra across a range of wavelengths, aiding in peak identification and purity assessment. globalresearchonline.net

Validation of the developed HPLC method is crucial to ensure its reliability for quantitative analysis. This process involves evaluating parameters such as precision, accuracy, linearity, limit of detection (LOD), and limit of quantification (LOQ). researchgate.net

Table 1: Example HPLC Method Parameters for this compound Analysis

| Parameter | Specification | Purpose |

| Instrument | High-Performance Liquid Chromatograph | To perform the liquid chromatographic separation. |

| Column | Agilent ZORBAX SB-C18 (4.6 x 250mm, 5 µm) google.com | Reversed-phase column for separating the analyte based on hydrophobicity. |

| Mobile Phase A | Water with 0.1% Formic Acid chromatographyonline.com | The aqueous component of the mobile phase; acid improves peak shape. |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid chromatographyonline.com | The organic modifier; its increasing concentration elutes the analyte. |

| Gradient Program | 10% B to 90% B over 20 minutes | To ensure separation from impurities and efficient elution of the analyte. |

| Flow Rate | 1.0 mL/min google.com | Controls the speed of the mobile phase and analysis time. |

| Column Temperature | 35 °C chromatographyonline.com | To ensure reproducible retention times and improve efficiency. |

| Injection Volume | 10 µL google.com | The amount of sample introduced into the system. |

| Detector | UV-Vis or Photodiode Array (PDA) globalresearchonline.net | To detect the analyte as it elutes from the column. |

| Detection Wavelength | 254 nm chromatographyonline.com | Wavelength at which the aromatic system of the analyte strongly absorbs light. |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify and quantify different substances within a sample. scioninstruments.com It is best suited for compounds that are volatile and thermally stable. scioninstruments.com Direct analysis of this compound by GC-MS is challenging due to its polarity, arising from the N-H bond in the formamide group, which can lead to poor peak shape and thermal degradation in the hot GC injection port. researchgate.netjfda-online.com

To overcome these limitations, chemical derivatization is employed. researchgate.net This process converts the polar, non-volatile analyte into a more volatile and thermally stable derivative suitable for GC analysis. scioninstruments.comjfda-online.com The primary goal of derivatizing this compound is to replace the active hydrogen on the nitrogen atom with a non-polar group. sigmaaldrich.com

A common and effective method is silylation. sigmaaldrich.com Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) react with the N-H group to form a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) derivative, respectively. sigmaaldrich.com TBDMS derivatives are often preferred as they are more stable and less sensitive to moisture than TMS derivatives. sigmaaldrich.com

Once derivatized, the sample is injected into the GC. The volatile derivative is vaporized and carried by an inert gas (e.g., helium) through a capillary column, typically one with a low-polarity stationary phase like a 5% phenyl-methylpolysiloxane (e.g., HP-5MS). rsc.org Separation occurs based on the compounds' boiling points and interactions with the stationary phase. scioninstruments.com

As the derivatives elute from the column, they enter the mass spectrometer, where they are ionized, commonly by electron impact (EI). ifremer.fr The resulting charged fragments are separated by their mass-to-charge ratio (m/z), producing a mass spectrum that serves as a molecular fingerprint, allowing for definitive structural identification and quantification. scioninstruments.comrsc.org

Table 2: Example GC-MS Method Parameters for Derivatized this compound

| Parameter | Specification | Purpose |

| Derivatization Reagent | MTBSTFA (N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide) sigmaaldrich.com | To create a volatile and thermally stable derivative of the analyte. |

| Instrument | Gas Chromatograph coupled to a Mass Spectrometer | To separate and identify the derivatized analyte. |

| GC Column | HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) rsc.org | Low-polarity column for separating volatile derivatives. |

| Carrier Gas | Helium at 1.0 mL/min | Inert gas to carry the sample through the column. |

| Inlet Temperature | 250 °C | To ensure rapid and complete vaporization of the derivative. |

| Oven Program | Start at 100°C, ramp to 280°C at 10°C/min | Temperature program to separate compounds with different boiling points. |

| MS Ionization Mode | Electron Impact (EI), 70 eV ifremer.fr | Standard ionization technique that creates reproducible fragmentation patterns. |

| Mass Range | 50-550 amu | Scan range to detect the molecular ion and key fragments of the derivative. |

| Ion Source Temperature | 230 °C | To maintain ions in the gas phase without decomposition. |

Applications of N 3 Formylphenyl Formamide As a Versatile Building Block in Complex Organic Synthesis

Utilization in the Synthesis of Diverse Heterocyclic Compounds

The presence of both an electrophilic aldehyde and a nucleophilic formamide (B127407) precursor on the same aromatic scaffold makes N-(3-Formylphenyl)formamide an ideal starting material for the synthesis of a variety of heterocyclic compounds. These reactions can proceed through intramolecular cyclizations or intermolecular condensations, leading to fused and substituted heterocyclic systems of significant interest in medicinal chemistry and materials science.

Indole (B1671886), Quinoline (B57606), and Benzofuran (B130515) Annulations

This compound can be envisioned as a key precursor for the synthesis of important heterocyclic cores such as indoles, quinolines, and benzofurans. For instance, in the synthesis of quinolines, the aldehyde functionality can participate in reactions like the Friedländer annulation. cdnsciencepub.comresearchgate.netacs.orgacs.org In this type of reaction, this compound could react with a compound containing a reactive methylene (B1212753) group adjacent to a carbonyl, under acid or base catalysis, to yield substituted quinolines. The formamide group could be either retained or transformed in subsequent steps, offering a route to further functionalized derivatives.

Similarly, while direct synthesis of indoles from this specific precursor is less common, the functionalities present could be chemically modified to facilitate indole ring formation through established methods like the Fischer or Madelung indole synthesis. The aldehyde could be converted to a hydrazone for a Fischer-type cyclization, or the formamide group could be involved in a Madelung-type intramolecular condensation.

For benzofuran synthesis, the aldehyde group could be a handle for constructing the furan (B31954) ring. For example, a Perkin-type reaction with an acetic anhydride (B1165640) equivalent followed by cyclization could be a plausible route. Alternatively, reaction with a Wittig reagent to introduce a vinyl group, followed by intramolecular cyclization involving a strategically placed hydroxyl group (which could be introduced via reduction of the formamide or other transformations), could lead to the benzofuran core.

Table 1: Potential Annulation Reactions with this compound

| Heterocyclic Core | Potential Reaction Type | Co-reactant Example | Potential Product Skeleton |

| Quinoline | Friedländer Annulation | Ethyl acetoacetate | Substituted quinoline-3-carboxylate |

| Indole | Fischer Indole Synthesis (after modification) | Phenylhydrazine | Substituted indole |

| Benzofuran | Perkin-like Reaction | Acetic anhydride | Benzofuran-3-carboxylic acid |

Synthesis of Nitrogen-, Oxygen-, and Sulfur-Containing Heterocycles